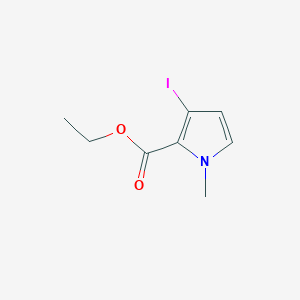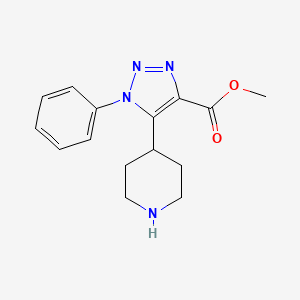
Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the triazole or phenyl groups.
Substitution: Substituted derivatives at the piperidine nitrogen.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: Due to its triazole core, the compound is being explored for its potential as an antifungal, antibacterial, and anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the piperidine and phenyl groups can interact with hydrophobic pockets in proteins. This allows the compound to modulate the activity of its targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the piperidine group.
1-Phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl ester group.
Methyl 1-phenyl-5-(morpholin-4-yl)-1H-1,2,3-triazole-4-carboxylate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Methyl 1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the piperidine ring and the methyl ester group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
methyl 1-phenyl-5-piperidin-4-yltriazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-21-15(20)13-14(11-7-9-16-10-8-11)19(18-17-13)12-5-3-2-4-6-12/h2-6,11,16H,7-10H2,1H3 |
Clave InChI |
VUWCFHCXDUADGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


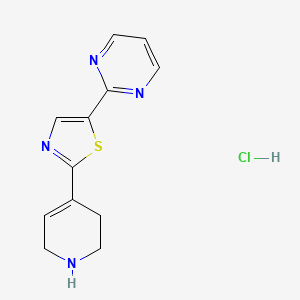
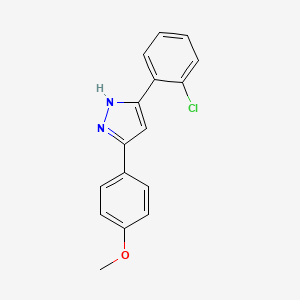
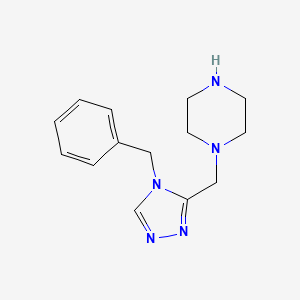
![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
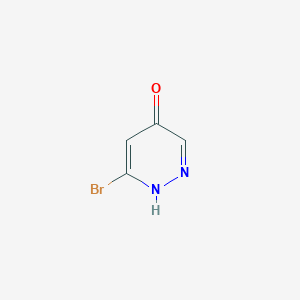
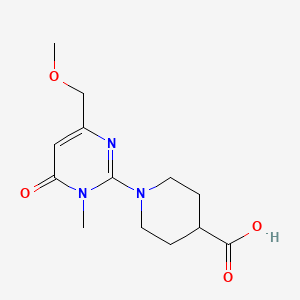
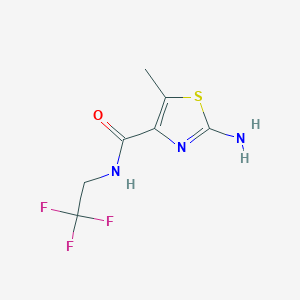

![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)
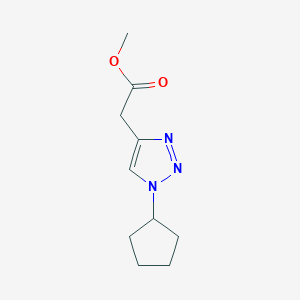
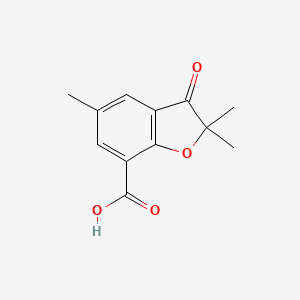
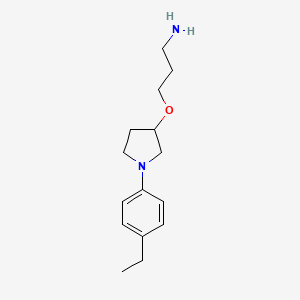
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
